![molecular formula C7H4N4O4 B13509619 3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of a nitro group at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical transformations and biological studies .
Méthodes De Préparation
The synthesis of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. One common method includes the reaction of NH-3-aminopyrazoles with β-enaminones under microwave-assisted conditions, which provides high yields and operational simplicity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .
Analyse Des Réactions Chimiques
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophilic reagents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential antitumor agents and other therapeutic compounds.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials.
Biological Studies: It is used in enzymatic inhibitory studies and as a probe for various biological pathways.
Mécanisme D'action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have halogen substituents instead of a nitro group and exhibit different reactivity and biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives with different substituents at the 3 and 6 positions have been studied for their unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H4N4O4 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)4-1-8-6-5(11(14)15)2-9-10(6)3-4/h1-3H,(H,12,13) |
Clé InChI |
VHVAOOADTHQMIA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


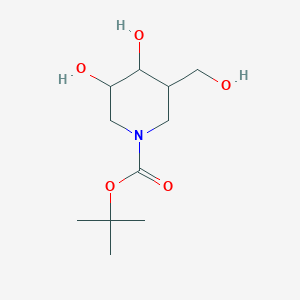

![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)



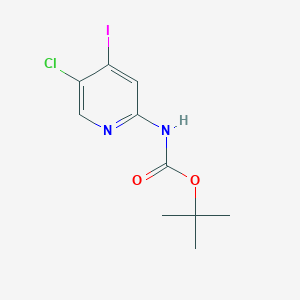

![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
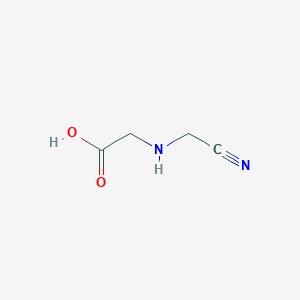
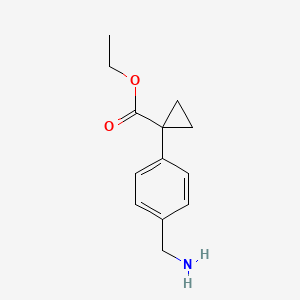
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
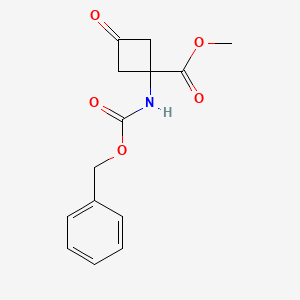
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
